N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic amide derivative featuring two key structural motifs:
- A 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) group, which confers polarity and stability due to the sulfone moiety.
- A 1-methylindole moiety, a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin receptors) and antimicrobial activity .
This compound’s structural uniqueness lies in the sulfone ring, which distinguishes it from other indole-containing propanamide derivatives.
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C16H20N2O3S/c1-18-10-12(14-4-2-3-5-15(14)18)6-7-16(19)17-13-8-9-22(20,21)11-13/h2-5,10,13H,6-9,11H2,1H3,(H,17,19) |
InChI Key |
ZMFJUFKCKGJWDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a compound that combines elements of tetrahydrothiophene and indole, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity. The key components include:
- Tetrahydrothiophene : A sulfur-containing heterocyclic compound known for its diverse biological properties.
- Indole : A bicyclic structure that is a critical component in many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 265.34 g/mol |
| CAS Number | 13031-76-0 |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 382.0 ± 35.0 °C at 760 mmHg |
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological activities, such as:
- Antimicrobial Activity : The presence of sulfur in tetrahydrothiophene enhances antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Anti-inflammatory Effects : Indole derivatives have been shown to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Anticancer Properties : Indole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds containing indole structures have shown promise in inhibiting tumor growth in various cancer models.
- Neuroprotective Effects : Research has indicated that certain indole-based compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Analgesic Activity : Some studies have reported that compounds similar to this compound exhibit analgesic effects, providing relief from pain without the side effects associated with traditional painkillers.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural differences and inferred physicochemical properties:
*Estimated based on structural analogs.
Key Observations :
- Polarity : The target compound’s sulfone group increases polarity compared to lipophilic analogs like V010-6993 (CF₃) and naproxen derivatives . This may enhance aqueous solubility but reduce blood-brain barrier penetration.
- Bioactivity : Indole derivatives with aryl groups (e.g., naphthalene in ) often target inflammatory pathways, while trifluoromethylphenyl (V010-6993) and morpholine (V030-2890) groups suggest kinase or enzyme inhibition .
- Synthetic Complexity : Sulfone incorporation (target compound) likely requires oxidation steps (e.g., tetrahydrothiophene to sulfone), contrasting with simpler amide couplings in naproxen-tryptamine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
